molecular formula C8H14N2O B3180955 N-cyclopropylprolinamide CAS No. 477575-60-3

N-cyclopropylprolinamide

Cat. No.: B3180955
CAS No.: 477575-60-3
M. Wt: 154.21 g/mol
InChI Key: CWWHDEBHSXGQHY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropylprolinamide: is a compound derived from proline, an amino acid, and features a cyclopropyl group attached to the nitrogen atom of the prolinamide structure

Mechanism of Action

Target of Action

N-Cyclopropyl-l-prolinamide, also known as N-cyclopropylprolinamide, is primarily used as an organocatalyst . It is designed to interact with specific biochemical reactions, promoting high stereoselectivity in the cross-aldol reaction .

Mode of Action

N-Cyclopropyl-l-prolinamide interacts with its targets by promoting high stereoselectivity in the cross-aldol reaction . This compound performs best with a smallest carbocyclic ring, and the anti-aldol products could be obtained with up to 99:1 anti/syn and 99% ee .

Biochemical Pathways

The primary biochemical pathway affected by N-Cyclopropyl-l-prolinamide is the aldol reaction . This compound enhances the enantioselectivity in m-xylene at low temperature . The carbocyclic ring of N-cyclopropyl-l-prolinamide plays a significant role in the formation of the aldol products .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its physical form, which is a pale-yellow to yellow-brown solid .

Result of Action

The result of N-Cyclopropyl-l-prolinamide’s action is the formation of anti-aldol products with high stereoselectivity . The compound can be efficiently used in large-scale reactions with the enantioselectivity being maintained at the same level .

Action Environment

The action of N-Cyclopropyl-l-prolinamide is influenced by environmental factors such as temperature . The compound’s enantioselectivity is enhanced in m-xylene at low temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclopropylprolinamide can be synthesized through the reaction of cyclopropylamine with proline derivatives. One common method involves the use of cyclopropylboronic acid in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere . This reaction typically occurs in dichloroethane and yields the desired this compound in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylprolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroxylated derivatives.

    Substitution: Various substituted prolinamide derivatives.

    Aldol Reactions: Anti-aldol products with high enantioselectivity.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-cyclopropylprolinamide stands out due to its small carbocyclic ring, which plays a significant role in enhancing the stereoselectivity and efficiency of the reactions it catalyzes. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S)-N-cyclopropylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWHDEBHSXGQHY-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264115
Record name (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477575-60-3
Record name (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477575-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylprolinamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropylprolinamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropylprolinamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropylprolinamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropylprolinamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropylprolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.